

# CDA-IN-2 full chemical name and structure

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **CDA-IN-2**  
Cat. No.: **B11667268**

[Get Quote](#)

An In-depth Technical Guide to a Representative Cyclin-Dependent Kinase 2 (CDK2) Inhibitor: Dinaciclib

Disclaimer: The specific compound "**CDA-IN-2**" is not found in publicly available chemical or biological databases. Based on the nomenclature, it is likely an inhibitor ("-IN-") of a Cyclin-Dependent Kinase ("CDK" or "CDA") or Cytidine Deaminase ("CDA"). This guide focuses on a well-characterized inhibitor of CDK2, Dinaciclib, as a representative example to fulfill the user's request for a technical whitepaper on a compound of this class.

## Full Chemical Name and Structure

Full Chemical Name: (2'S)-7-[[2(S)-2'-aminopropyl]amino]-2-(1-benzothiophen-5-yl)pyrazolo[1,5-a]pyrimidine-5-carbonitrile

Chemical Structure:

Molecular Formula: C<sub>21</sub>H<sub>19</sub>N<sub>7</sub>S

Molecular Weight: 413.49 g/mol

## Core Concepts and Mechanism of Action

Dinaciclib is a potent and selective small-molecule inhibitor of several cyclin-dependent kinases (CDKs), with particularly high affinity for CDK1, CDK2, CDK5, and CDK9. By binding to the ATP-binding pocket of these kinases, Dinaciclib prevents the phosphorylation of their target substrates, which are crucial for cell cycle progression and transcription.[\[1\]](#)

The inhibition of CDK2 is a key component of Dinaciclib's anti-cancer activity. CDK2, in complex with Cyclin E and Cyclin A, plays a pivotal role in the G1 to S phase transition of the cell cycle. By inhibiting CDK2, Dinaciclib induces a cell cycle arrest at the G1/S checkpoint, preventing DNA replication and subsequent cell division in cancer cells.[\[1\]](#)[\[2\]](#) This mechanism is particularly effective in tumors with dysregulated cell cycle control, such as those with overexpression of Cyclin E.[\[2\]](#) Furthermore, inhibition of CDK2 can also lead to apoptosis (programmed cell death) in cancer cells.[\[2\]](#)

## Quantitative Data

The following table summarizes the inhibitory activity of Dinaciclib against various CDKs.

| Target         | IC <sub>50</sub> (nM) | Assay Conditions | Reference           |
|----------------|-----------------------|------------------|---------------------|
| CDK1/Cyclin B  | 1                     | Enzymatic Assay  | <a href="#">[3]</a> |
| CDK2/Cyclin A  | 1                     | Enzymatic Assay  | <a href="#">[3]</a> |
| CDK2/Cyclin E  | 1                     | Enzymatic Assay  | <a href="#">[3]</a> |
| CDK5/p25       | 1                     | Enzymatic Assay  | <a href="#">[3]</a> |
| CDK9/Cyclin T1 | 4                     | Enzymatic Assay  | <a href="#">[3]</a> |

IC<sub>50</sub> (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

## Experimental Protocols

### CDK2 Kinase Assay

A common method to determine the inhibitory activity of compounds like Dinaciclib against CDK2 is a biochemical kinase assay.

Objective: To measure the in vitro potency of an inhibitor against the CDK2/Cyclin A2 complex.

Materials:

- Purified recombinant human CDK2/Cyclin A2 enzyme complex.[\[4\]](#)

- Kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl<sub>2</sub>, 0.1mg/ml BSA, 50μM DTT).[5]
- ATP (Adenosine triphosphate).
- A suitable peptide substrate for CDK2 (e.g., a peptide derived from Histone H1).
- The test inhibitor (e.g., Dinaciclib) dissolved in DMSO.
- A detection reagent to measure kinase activity (e.g., ADP-Glo™ Kinase Assay kit, which measures ADP production).[4][5]
- 384-well plates.

**Procedure:**

- Prepare serial dilutions of the test inhibitor in DMSO and then dilute in kinase buffer.
- Add the diluted inhibitor or a DMSO control to the wells of a 384-well plate.
- Add the CDK2/Cyclin A2 enzyme to the wells.
- Add a mixture of the peptide substrate and ATP to initiate the kinase reaction.
- Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
- Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's protocol.
- The amount of ADP produced is proportional to the kinase activity.
- Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC<sub>50</sub> value.

## Cell-Based Proliferation Assay

Objective: To assess the effect of an inhibitor on the proliferation of cancer cells.

**Materials:**

- Cancer cell line of interest (e.g., a breast cancer cell line with Cyclin E amplification).
- Complete cell culture medium.
- The test inhibitor (e.g., Dinaciclib) dissolved in DMSO.
- A reagent to measure cell viability (e.g., MTT or CellTiter-Glo®).
- 96-well plates.

**Procedure:**

- Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
- Prepare serial dilutions of the test inhibitor in the cell culture medium.
- Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitor or a DMSO control.
- Incubate the plates for a specific period (e.g., 72 hours).
- Add the cell viability reagent to each well according to the manufacturer's instructions.
- Measure the signal (absorbance or luminescence) using a plate reader.
- The signal is proportional to the number of viable cells.
- Plot the cell viability against the inhibitor concentration and calculate the  $IC_{50}$  (concentration for 50% of maximal inhibition of cell proliferation).

## **Signaling Pathway and Experimental Workflow Visualization**

### **CDK2 Signaling Pathway in Cell Cycle Progression**

The following diagram illustrates the central role of CDK2 in the G1-S phase transition of the cell cycle and how inhibitors like Dinaciclib intervene.





[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. CDK2 Inhibitor——Important Regulator of Cell Cycle Control [synapse.patsnap.com]
- 2. What are CDK2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. scbt.com [scbt.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. promega.com [promega.com]
- To cite this document: BenchChem. [CDA-IN-2 full chemical name and structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11667268#cda-in-2-full-chemical-name-and-structure]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)